
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.
Biology: Acts as a fluorescent probe for monitoring enzyme activity.
Medicine: Employed as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Wirkmechanismus
Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Vergleich Mit ähnlichen Verbindungen
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :
4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.
These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.
Eigenschaften
CAS-Nummer |
38454-34-1 |
|---|---|
Molekularformel |
C25H32O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(4-hexoxyphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
LHAWUZYRSMOKJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


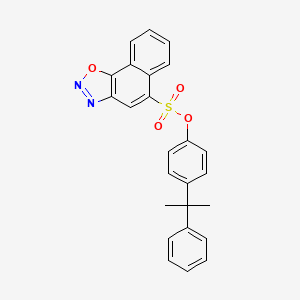

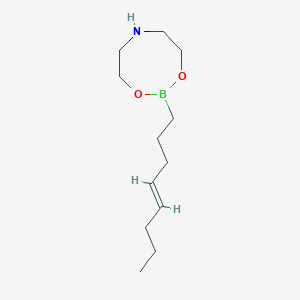
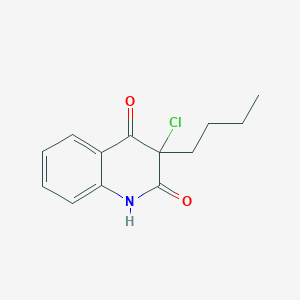
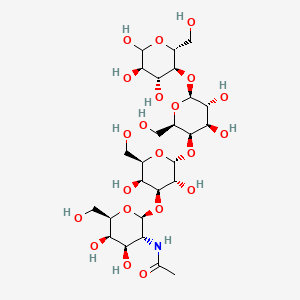
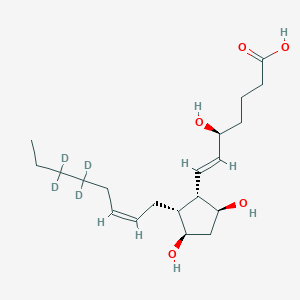
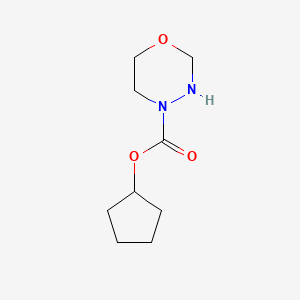
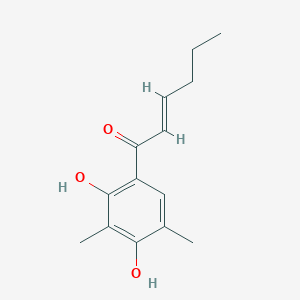

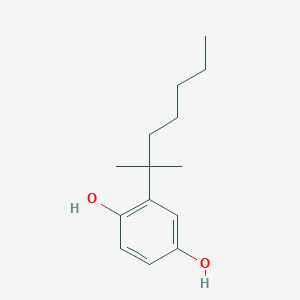
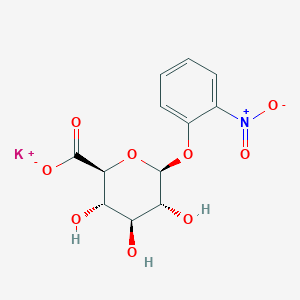
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
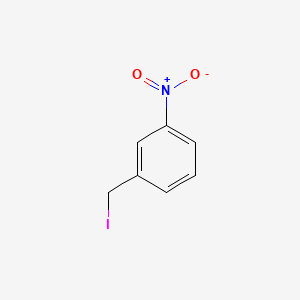
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
